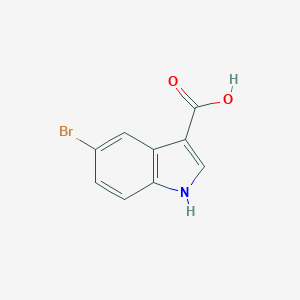

5-bromo-1H-indole-3-carboxylic acid

概要

説明

準備方法

Synthetic Routes and Reaction Conditions: Curvulinic acid can be synthesized through various chemical routes. One common method involves the isolation of the compound from liquid cultures of the phytopathogenic fungus Nimbya alternantherae . The isolation process typically includes the extraction of the compound using organic solvents followed by purification through chromatographic techniques.

Industrial Production Methods: Industrial production of curvulinic acid primarily relies on the fermentation of fungal cultures. The fungi are cultivated in controlled environments, and the compound is extracted from the culture medium. This method ensures a consistent and scalable production of curvulinic acid .

化学反応の分析

反応の種類: クルブリン酸は、酸化、還元、置換など、さまざまな化学反応を起こします。 これらの反応は、ヒドロキシル基やカルボニル基などの化合物に存在する官能基の影響を受けます。

一般的な試薬と条件:

酸化: クルブリン酸は、酸性または塩基性条件下で、過マンガン酸カリウムまたは過酸化水素などの試薬を用いて酸化できます。

還元: 還元反応は、水素化ホウ素ナトリウムや水素化アルミニウムリチウムなどの還元剤を用いて行うことができます。

置換: 置換反応は、アミンやアルコールなどの求核剤が関与し、改変された生物活性を示す誘導体の生成につながることがよくあります。

生成される主な生成物: これらの反応から生成される主な生成物には、クルブリン酸のさまざまな誘導体が含まれ、これらは生物活性が強化または変化している可能性があります .

4. 科学研究への応用

クルブリン酸は、科学研究において幅広い用途があります。

化学: 潜在的な医薬品用途を持つ新規化合物の合成のための出発物質として使用されます。

生物学: クルブリン酸は、抗菌性および抗酸化性について研究されており、新しい抗菌剤の開発候補となっています.

科学的研究の応用

Pharmaceutical Development

5-Bromo-1H-indole-3-carboxylic acid is primarily recognized for its role as an intermediate in the synthesis of pharmaceuticals. It has been particularly useful in developing drugs aimed at treating neurological disorders due to its structural similarity to bioactive compounds.

Case Study:

A study highlighted the compound's effectiveness in synthesizing indole derivatives that function as inhibitors for specific enzymes related to neurological pathways. These derivatives have shown promise in preclinical trials targeting conditions such as Alzheimer's disease and depression .

Biochemical Research

In biochemical research, this compound is utilized to investigate enzyme inhibition and receptor binding, which are crucial for understanding various biological pathways.

Data Table: Enzyme Inhibition Studies

| Enzyme Target | Inhibition Type | Reference |

|---|---|---|

| Acetylcholinesterase | Competitive | |

| Cyclooxygenase | Non-competitive | |

| Protein Kinase | Mixed |

These studies have provided insights into the mechanisms of action for potential therapeutic agents derived from this compound.

Organic Synthesis

This compound serves as a versatile building block in organic chemistry, facilitating the synthesis of complex molecules.

Synthesis Example:

The compound can be synthesized through various methods, including refluxing with sodium hydroxide and subsequent acidification, yielding high purity products suitable for further reactions .

Material Science

In material science, this compound contributes to developing new materials, such as polymers and coatings, due to its unique chemical properties.

Application Highlights:

- Polymers: It has been incorporated into polymer matrices to enhance thermal stability and mechanical properties.

- Coatings: The compound has been explored for use in coatings that require specific chemical resistance and durability .

Agricultural Chemistry

Research into agricultural applications has identified this compound as a potential component in formulating effective agrochemicals, including pesticides and herbicides.

Case Study:

A recent investigation evaluated its efficacy against specific plant pathogens, demonstrating significant antifungal activity, which could lead to the development of safer agricultural products .

作用機序

クルブリン酸の作用機序は、さまざまな分子標的や経路との相互作用を伴います。 この化合物は、植物の成長に不可欠な細胞プロセスを阻害することで、種子の発芽と根の成長を阻害します . この化合物の抗菌活性は、微生物細胞膜を破壊し、必須酵素を阻害する能力に起因しています .

類似化合物との比較

クルブリン酸は、クルブラリン、ヘルミンソスポリン、アフラトキシンなどの他の菌類代謝産物と類似性を共有しています。 その特殊な生物活性と構造の特徴はユニークです . 類似の化合物には以下のようなものがあります。

クルブラリン: 明確な生物活性を持つCurvularia属の別の代謝産物です。

ヘルミンソスポリン: 植物毒性を持つことで知られています。

アフラトキシン: Aspergillus属が産生する毒性のある代謝産物です。

生物活性

5-Bromo-1H-indole-3-carboxylic acid (CAS No. 10406-06-1) is a significant compound in medicinal chemistry, particularly due to its biological activities and applications in synthesizing various pharmacologically active derivatives. This article reviews the biological activity of this compound, focusing on its antibacterial properties, potential use in cancer treatment, and its role as a precursor in drug synthesis.

- Molecular Formula : C₉H₆BrNO₂

- Molecular Weight : 240.05 g/mol

- Solubility : Soluble in organic solvents, with varying degrees of permeability across biological membranes.

Antibacterial Activity

Recent studies have highlighted the antibacterial potential of this compound and its derivatives. For instance, it has been utilized as an intermediate in the synthesis of indole-based inhibitors that target bacterial cystathionine γ-synthase (bCSE), which is implicated in antibiotic resistance mechanisms in pathogens like Staphylococcus aureus and Pseudomonas aeruginosa . The inhibition of bCSE enhances the effectiveness of existing antibiotics against resistant strains, making these compounds promising candidates for further development.

Table 1: Antibacterial Efficacy of Indole Derivatives

| Compound | Target Bacteria | MIC (μM) | Reference |

|---|---|---|---|

| This compound | Staphylococcus aureus | 15 | |

| NL1 (derived from 5-Bromo) | Pseudomonas aeruginosa | 20 | |

| NL2 (derived from 5-Bromo) | Escherichia coli | 25 |

Anticancer Properties

The indole scaffold is recognized for its anticancer properties. Derivatives of indole, including those derived from this compound, have shown cytotoxic effects against various cancer cell lines. For example, compounds related to this structure have demonstrated significant activity against human cancer cell lines such as A549 (lung cancer) and MDA-MB-231 (breast cancer) .

Table 2: Cytotoxic Activity Against Cancer Cell Lines

| Compound | Cell Line | IC50 (μM) | Reference |

|---|---|---|---|

| Methyl 1H-indole-3-carboxylate | A549 | 12 | |

| 5-Bromo derivative | MDA-MB-231 | 15 |

The biological activity of this compound can be attributed to its ability to interact with various biological targets:

- Inhibition of Enzymes : The compound acts as an inhibitor for enzymes involved in metabolic pathways, enhancing the susceptibility of bacteria to antibiotics.

- Modulation of Signaling Pathways : It may influence pathways related to cell proliferation and apoptosis in cancer cells through the activation or inhibition of specific kinases.

Case Study 1: Antibiotic Potentiation

A study demonstrated that derivatives synthesized from this compound significantly enhanced the efficacy of standard antibiotics against resistant bacterial strains. The results indicated a reduction in the minimum inhibitory concentration (MIC) when combined with traditional antibiotics, showcasing the potential for developing combination therapies .

Case Study 2: Anticancer Activity

In vitro studies involving cell lines treated with indole derivatives showed a marked decrease in cell viability, suggesting that these compounds can induce apoptosis through caspase activation pathways. These findings support further exploration into their use as anticancer agents .

特性

IUPAC Name |

5-bromo-1H-indole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6BrNO2/c10-5-1-2-8-6(3-5)7(4-11-8)9(12)13/h1-4,11H,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVZMBSGNSAHFCY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Br)C(=CN2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80426961 | |

| Record name | 5-bromo-1H-indole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80426961 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10406-06-1 | |

| Record name | 5-Bromo-1H-indole-3-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10406-06-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-bromo-1H-indole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80426961 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Bromoindole-3-carboxylic Acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。